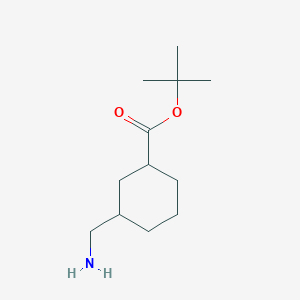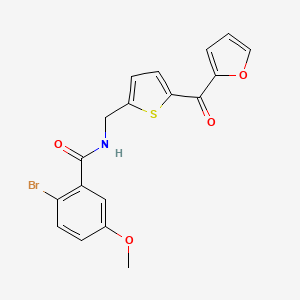![molecular formula C17H20N2O2 B2696681 N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide CAS No. 2411279-99-5](/img/structure/B2696681.png)
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of ubiquinone, which is a naturally occurring antioxidant that plays a crucial role in the electron transport chain of mitochondria. MitoQ has been shown to have a unique mechanism of action that allows it to selectively accumulate within mitochondria, where it can scavenge reactive oxygen species (ROS) and prevent oxidative damage.
作用機序
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action involves its ability to selectively accumulate within mitochondria, where it can scavenge ROS and prevent oxidative damage. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide is taken up by mitochondria through a process called passive diffusion, which is facilitated by its lipophilic nature. Once inside mitochondria, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide is reduced to its active form, which can donate electrons to ROS and neutralize them. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's ability to selectively target mitochondria is due to the presence of a lipophilic cationic triphenylphosphonium (TPP) moiety, which allows it to accumulate within the negatively charged mitochondrial matrix.
Biochemical and Physiological Effects:
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been shown to have several biochemical and physiological effects that are beneficial for health. It has been shown to improve mitochondrial function by reducing oxidative stress and enhancing ATP production. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been shown to have anti-aging properties by reducing oxidative damage to cellular components.
実験室実験の利点と制限
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has several advantages for lab experiments, including its ability to selectively target mitochondria and its antioxidant properties. However, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide also has some limitations, such as its lipophilic nature, which can make it difficult to dissolve in aqueous solutions. Additionally, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, including its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action and its effects on mitochondrial function and inflammation. Additionally, new formulations of N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide may be developed to improve its solubility and bioavailability. Overall, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has shown promise as a potential therapeutic agent for several diseases, and further research is needed to fully explore its potential.
合成法
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide can be synthesized by reacting ubiquinone with an alkynyl chain and a quinoline moiety. The synthesis process involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions. The final product is a yellowish powder that is soluble in organic solvents.
科学的研究の応用
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and neuroscience. Its antioxidant properties make it a promising candidate for the treatment of several diseases that are associated with oxidative stress, such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in the development of many chronic diseases.
特性
IUPAC Name |
N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-6-16(20)18-12-11-17(21)19-13(2)9-10-14-7-4-5-8-15(14)19/h4-5,7-8,13H,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMKJBLMSRSXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC(=O)N1C(CCC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

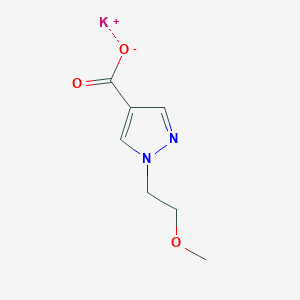
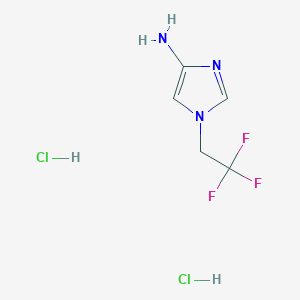
methanone](/img/structure/B2696607.png)
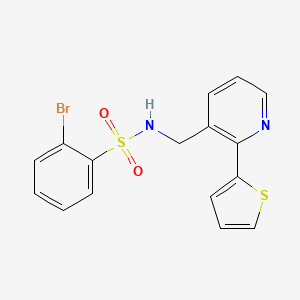
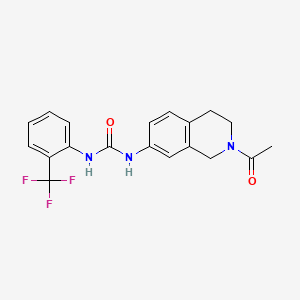

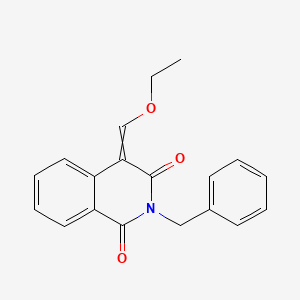
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
